molecular formula C21H20N4O3 B6548784 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946207-77-8

1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6548784
CAS No.: 946207-77-8
M. Wt: 376.4 g/mol
InChI Key: DYEJFJGFNKDPMQ-UHFFFAOYSA-N
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Description

The compound “1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a carbamoyl group, a pyridazine ring, and an amide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of reactions. For example, the carbamoyl group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carbamoyl and amide groups could influence its solubility in water .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14-8-9-17(15(2)12-14)23-19(26)13-25-20(27)11-10-18(24-25)21(28)22-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEJFJGFNKDPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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